N-[5-(1H-benzimidazol-2-yl)pentyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Description
N-[5-(1H-Benzimidazol-2-yl)pentyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a synthetic organic compound featuring a benzodioxepine core fused with a benzimidazole moiety via a pentyl carboxamide linker. The benzodioxepine scaffold contributes to conformational flexibility, while the benzimidazole group is a well-established pharmacophore in medicinal chemistry, known for its role in targeting enzymes and receptors (e.g., kinases, proton pumps) .
Properties
Molecular Formula |
C22H25N3O3 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)pentyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C22H25N3O3/c26-22(16-10-11-19-20(15-16)28-14-6-13-27-19)23-12-5-1-2-9-21-24-17-7-3-4-8-18(17)25-21/h3-4,7-8,10-11,15H,1-2,5-6,9,12-14H2,(H,23,26)(H,24,25) |
InChI Key |
GMPNZPVBMHFEME-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)NCCCCCC3=NC4=CC=CC=C4N3)OC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.
Alkylation: The benzimidazole core is then alkylated with a pentyl halide to introduce the pentyl chain.
Coupling with benzodioxepine: The final step involves coupling the alkylated benzimidazole with a benzodioxepine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve:
Optimization of reaction conditions: Temperature, solvent, and reaction time are adjusted to maximize yield.
Use of continuous flow reactors: These can enhance reaction efficiency and scalability.
Purification techniques: Methods such as crystallization, distillation, or chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1H-benzimidazol-2-yl)pentyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[5-(1H-benzimidazol-2-yl)pentyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.
Pathways: The compound can influence signaling pathways, leading to changes in gene expression or protein activity.
Biological Activity
N-[5-(1H-benzimidazol-2-yl)pentyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. Its structure features a benzodioxepine core fused with a benzimidazole moiety and a pentyl side chain , suggesting possible interactions with various biological targets. The unique arrangement of these functional groups contributes to its distinctive properties and potential pharmacological applications.
Preliminary studies indicate that this compound may act as an antagonist for prokineticin receptors . Prokineticins are involved in several physiological processes, including neurogenic inflammation and pain modulation. This antagonistic activity suggests potential applications in treating conditions related to these pathways.
Biological Activity Overview
The compound has shown promise in various biological assays, leading to investigations into its pharmacological profile. Key areas of study include:
- Antinociceptive Effects : The compound's interaction with pain pathways may offer analgesic properties.
- Anti-inflammatory Activity : Its potential to modulate inflammatory responses could have therapeutic implications.
- Neuroprotective Effects : Given its receptor interactions, there may be applications in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(3H-benzimidazol-5-yl)-5-(phenethylsulfanyl)-1,3,4-oxadiazole | Benzimidazole ring with sulfur substituent | Antimicrobial |
| 3-(4-tert-butylphenyl)-2-methylpropanal | Aromatic ring with aliphatic chain | Antitumor |
| 5-(3H-benzimidazol-5-yl)-n-(4-fluorophenyl)-1,3,4-oxadiazol | Benzimidazole fused with oxadiazole | Antiproliferative |
These compounds exhibit distinct biological activities while sharing structural motifs with this compound. This comparison highlights the potential for developing derivatives that could enhance efficacy or reduce side effects.
Case Studies and Research Findings
Research has been conducted to evaluate the compound's pharmacological effects through various methodologies:
- In Vitro Studies : Initial assays have demonstrated the compound's ability to inhibit prokineticin receptor activity.
- In Vivo Models : Animal studies are underway to assess the compound's efficacy in pain models and its anti-inflammatory properties.
- Structural Activity Relationship (SAR) : Investigations into how modifications to the chemical structure affect biological activity are ongoing.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous derivatives:
Key Observations:
This may improve receptor-binding affinity in enzyme targets . ’s oxazole derivative incorporates an ethylsulfonyl group, which increases hydrophilicity and may enhance solubility but reduce membrane permeability . ’s thiadiazole analog features a dimethylphenyl group, likely improving lipophilicity and metabolic stability .
Biological Activity: The target compound’s benzimidazole moiety aligns with known inhibitors of kinases or proton pumps (e.g., omeprazole analogs), though explicit data are lacking . ’s imino sugars target glucosylceramide synthase, a key enzyme in glycosphingolipid metabolism, suggesting divergent therapeutic applications compared to the benzodioxepine-based compounds .
Synthetic Considerations :
- The pentyl linker in all compounds allows modular substitution, enabling rapid SAR exploration. However, the benzimidazole group in the target compound may require specialized coupling reagents (e.g., carbodiimides) compared to oxazole/thiadiazole synthesis .
Research Findings and Implications
- Structural Analysis : Crystallographic studies using SHELX programs () are critical for resolving the 3D conformation of such compounds, particularly for understanding binding modes in enzyme pockets .
- Pharmacological Potential: While the target compound’s benzimidazole group is pharmacologically promising, its efficacy relative to oxazole/thiadiazole derivatives remains speculative without direct assay data.
- Patent Landscape : Competing patents (–4) highlight the therapeutic versatility of benzodioxepine derivatives, emphasizing the need for further mechanistic studies to differentiate the target compound’s niche .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
